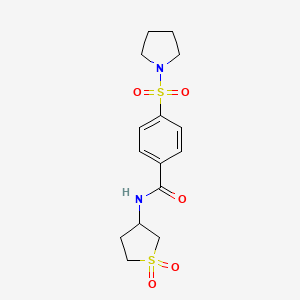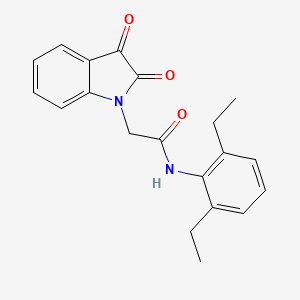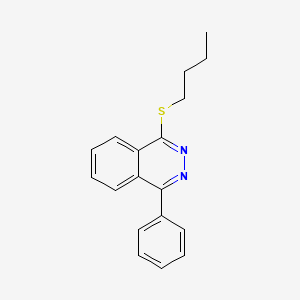![molecular formula C16H26ClNO2 B4079226 1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride
Descripción general
Descripción
1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride, commonly known as CGP-12177, is a selective beta-adrenoceptor antagonist. It is widely used in scientific research for its ability to selectively block beta-adrenergic receptors.
Mecanismo De Acción
CGP-12177 selectively blocks beta-adrenergic receptors, which are G protein-coupled receptors that are activated by catecholamines such as epinephrine and norepinephrine. By blocking beta-adrenergic receptors, CGP-12177 inhibits the physiological and biochemical effects of catecholamines on the body.
Biochemical and Physiological Effects:
CGP-12177 has several biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and decreasing the release of insulin. It also decreases lipolysis and thermogenesis, which can contribute to weight gain and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CGP-12177 in lab experiments is its ability to selectively block beta-adrenergic receptors, which allows researchers to study the specific effects of beta-adrenergic receptor activation and inhibition. However, one limitation of using CGP-12177 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving CGP-12177. One direction is to study the role of beta-adrenergic receptors in various diseases, including cardiovascular diseases, asthma, and obesity. Another direction is to develop more selective and potent beta-adrenergic receptor antagonists that can be used in clinical settings. Additionally, researchers can explore the potential of CGP-12177 as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
CGP-12177 is widely used in scientific research for its ability to selectively block beta-adrenergic receptors. It is commonly used to study the physiological and biochemical effects of beta-adrenergic receptor activation and inhibition. CGP-12177 is also used to study the role of beta-adrenergic receptors in various diseases, including cardiovascular diseases, asthma, and obesity.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(14-8-4-2-5-9-14)12-15(18)13-19-16-10-6-3-7-11-16;/h3,6-7,10-11,14-15,18H,2,4-5,8-9,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVYUJMDPLLVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1)O)C2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4079151.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4079183.png)
![2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4079199.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)
![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}sulfonyl)phenyl]acetamide hydrochloride](/img/structure/B4079245.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)
